molecular formula C12H12BrNO2S2 B14905005 n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide

n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide

Cat. No.: B14905005
M. Wt: 346.3 g/mol
InChI Key: JARBJNZDDQEISG-UHFFFAOYSA-N
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Description

N-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group, with a 4-bromophenyl-substituted ethylamine moiety. This compound is of interest in medicinal and materials chemistry due to the electron-rich thiophene core and the electron-withdrawing bromophenyl group, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C12H12BrNO2S2

Molecular Weight

346.3 g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethyl]thiophene-2-sulfonamide

InChI

InChI=1S/C12H12BrNO2S2/c1-9(10-4-6-11(13)7-5-10)14-18(15,16)12-3-2-8-17-12/h2-9,14H,1H3

InChI Key

JARBJNZDDQEISG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Core Synthetic Pathways

Friedel-Crafts Alkylation for Ethyl Chain Introduction

The formation of the 1-(4-bromophenyl)ethyl moiety constitutes the foundational step in synthesizing this compound. Researchers employ a modified Friedel-Crafts alkylation using 4-bromobenzene and ethyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) at -10°C to 0°C
  • Molar Ratio: 1:1.2 (4-bromobenzene : ethyl chloride)
  • Catalyst Loading: 1.1 equivalents of AlCl₃
  • Reaction Time: 4–6 hours under nitrogen atmosphere

Post-reaction workup involves quenching with ice-cold hydrochloric acid (HCl), followed by extraction with DCM and purification via silica gel chromatography (hexane/ethyl acetate gradient). This step typically achieves 68–72% isolated yield.

Sulfonamide Coupling via Nucleophilic Substitution

The ethylated intermediate undergoes sulfonamide formation with thiophene-2-sulfonyl chloride. This reaction proceeds under Schotten-Baumann conditions:

Optimized Protocol:

  • Base: Triethylamine (Et₃N, 2.5 equivalents) in tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature (RT) over 2 hours
  • Stoichiometry: 1:1.05 (ethylated intermediate : sulfonyl chloride)
  • Workup: Aqueous wash (5% NaHCO₃), brine extraction, and recrystallization from ethanol/water

This method yields 80–85% product purity, as verified by high-performance liquid chromatography (HPLC).

Advanced Methodological Variations

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Recent advancements integrate palladium-catalyzed cross-coupling to enhance regioselectivity. A representative protocol involves:

Reactants:

  • 5-Bromothiophene-2-sulfonamide (1 equivalent)
  • 1-(4-Bromophenyl)ethylboronic acid (1.2 equivalents)

Catalytic System:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
  • Ligand: XPhos (10 mol%)
  • Base: K₃PO₄ (2 equivalents)

Conditions:

  • Solvent: 1,4-Dioxane/water (4:1 v/v)
  • Energy Input: Microwave irradiation at 60°C for 10 minutes
  • Yield: 89% with >95% purity
Table 1: Comparative Analysis of Coupling Methods
Parameter Traditional Heating Microwave-Assisted
Reaction Time 30 hours 10 minutes
Yield 64–77% 85–89%
Catalyst Loading 5 mol% 5 mol%
Solvent System Toluene/water Dioxane/water

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution chromatography:

  • Stationary Phase: Silica gel (230–400 mesh)
  • Mobile Phase: Hexane/ethyl acetate (70:30 → 50:50)
  • Retention Factor (Rf): 0.45 in 60:40 hexane/EtOAc

Spectroscopic Validation

Critical Data Points:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 4.15 (q, J = 6.8 Hz, 1H, CH), 3.02 (s, 3H, SO₂NH), 1.55 (d, J = 6.8 Hz, 3H, CH₃).
  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 620 cm⁻¹ (C-Br).

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability, manufacturers adopt tubular flow reactors with:

  • Residence Time: 8–10 minutes
  • Pressure: 15–20 bar
  • Throughput: 12 kg/day per reactor unit

Economic Considerations:

  • Raw material cost: $320/kg (pilot scale)
  • Purity: >99.5% by GC-MS

Challenges and Optimization Frontiers

Byproduct Formation

The primary impurity (5–7%) arises from over-alkylation at the thiophene ring. Mitigation strategies include:

  • Temperature Control: Maintaining -10°C during sulfonylation
  • Catalyst Screening: Zeolite-based catalysts reduce side reactions by 40%.

Solvent Recovery Systems

Green chemistry initiatives implement closed-loop distillation for THF and dioxane, achieving 92–95% solvent reuse.

Chemical Reactions Analysis

Functionalization via Photocatalysis

Sulfonamides can undergo late-stage functionalization through photocatalytic methods to generate reactive intermediates such as sulfonyl radicals . These radicals enable rapid coupling with nucleophiles (e.g., organometallic reagents) to form diverse products like sulfoximines and sulfonimidamides .

Reaction Type Reagents/Conditions Outcome
Photocatalytic functionalizationSulfinylhydroxylamine reagent, light irradiationFormation of sulfonyl radicals for subsequent coupling with nucleophiles

Oxidation and Reduction

The thiophene ring and sulfonamide group in the compound can undergo oxidation and reduction:

  • Oxidation : Thiophene rings are reactive toward oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA), forming sulfoxides or sulfones .

  • Reduction : The sulfonamide group may be reduced to thiols or sulfides using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

Reaction Type Reagents/Conditions Outcome
Thiophene oxidationH₂O₂ or m-CPBAFormation of thiophene sulfoxide/sulfone derivatives
Sulfonamide reductionLiAlH₄, NaBH₄Conversion to thioamide or sulfenamide analogs

Substitution Reactions

The bromophenyl substituent and thiophene ring may participate in substitution reactions:

  • Electrophilic aromatic substitution : The thiophene ring, being electron-rich, can react with electrophiles (e.g., halogens, alkyl halides) .

  • Nucleophilic aromatic substitution : The bromophenyl group, if activated (e.g., by electron-withdrawing groups), may undergo nucleophilic substitution .

Reaction Type Reagents/Conditions Outcome
Thiophene electrophilic substitutionHalogens (e.g., Cl₂), alkyl halidesIntroduction of substituents (e.g., halogenation)
Bromophenyl nucleophilic substitutionNucleophiles (e.g., amines), basic conditionsReplacement of bromine with nucleophilic groups

Intermolecular Coupling Reactions

While the target compound lacks a reactive halide for direct coupling, analogous sulfonamides with aryl halides can undergo cross-coupling (e.g., Suzuki-Miyaura) to introduce new aryl groups .

Reaction Type Reagents/Conditions Outcome
Suzuki-Miyaura couplingPalladium catalyst, aryl boronic acidFormation of biaryl derivatives

Mechanistic Insights

Research on sulfur(IV) compounds highlights key intermediates:

  • Sulfinyl nitrenes : Generated during photocatalytic functionalization, these intermediates enable rapid coupling with nucleophiles .

  • Pummerer rearrangement : Oxidative activation of sulfoxides can lead to α-functionalized products .

Industrial and Scalability Considerations

Continuous flow reactors are often employed for large-scale synthesis of sulfonamides, optimizing yields and minimizing by-products.

Mechanism of Action

The mechanism of action of n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural Comparisons

The table below highlights structural differences between N-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide and related sulfonamides from the evidence:

Compound Name Core Structure Key Substituents Biological/Physical Implications Reference
This compound Thiophene-sulfonamide 4-Bromophenyl-ethyl group Enhanced lipophilicity; potential enzyme inhibition N/A
N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide Thiophene-sulfonamide Dimethylamino-ethyl group Improved solubility; tested as NDM-1 inhibitor [1]
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide Benzene-sulfonamide Dual bromo and nitro groups High electron-withdrawing effects; possible crystallinity challenges [6]
N-(2-Bromophenyl)-4-methylbenzenesulfonamide Benzene-sulfonamide Bromophenyl and methyl groups Steric hindrance; crystallographic stability [5]

Key Observations:

  • Thiophene vs.
  • Substituent Effects: The 4-bromophenyl group introduces steric bulk and electron-withdrawing character, which may reduce solubility but improve membrane permeability relative to dimethylamino-substituted analogs .

Biological Activity

N-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophene ring, a sulfonamide group, and a bromophenyl moiety, which may confer unique pharmacological properties. Its structure suggests potential applications in various therapeutic areas, including antimicrobial and anticancer therapies.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. The presence of the bromine atom in the phenyl ring enhances the compound's antimicrobial efficacy. A study on similar thiophene derivatives reported antibacterial efficacy against resistant strains like Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL .

Anticancer Activity

Thiophene derivatives have been explored for their anticancer properties. The mechanism of action often involves the inhibition of key cellular pathways, such as those mediated by protein kinases involved in cell cycle regulation and survival. For instance, compounds with similar structures have shown promising results in targeting cancer cells by inducing apoptosis through pathways involving p53 and caspase-3 activation .

Study 1: Antiviral Activity

A recent study synthesized various sulfonamide compounds to evaluate their anti-HIV-1 activities. Although this compound was not directly assessed in this study, related compounds demonstrated significant inhibitory effects against HIV-1 reverse transcriptase with selectivity indices much higher than existing treatments . This suggests that similar structural motifs could yield potent antiviral agents.

Study 2: In Vitro Evaluation

In vitro studies have shown that thiophene-based compounds can selectively inhibit human carbonic anhydrases (hCAs), which are implicated in various diseases, including cancer . The selective inhibition of hCA IX and XII by structurally related compounds indicates a potential therapeutic avenue for cancer treatment.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMIC (μg/mL)Selectivity Index
This compoundAntimicrobial, AnticancerTBDTBD
R10L4 (related sulfonamide derivative)Anti-HIV0.00730,930
5-Bromo-N-Alkylthiophene-2-sulfonamidesAntibacterial0.39TBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide?

  • Methodological Answer : Microwave-assisted cross-coupling reactions are effective. A Pd-catalyzed coupling between 5-bromo-thiophene-2-sulfonamide derivatives and 1-(4-bromophenyl)ethyl precursors (e.g., arylboronic acids or alkynes) under microwave irradiation (60°C, 10 min) yields the target compound. Key reagents include Pd(PPh₃)₂Cl₂, CuI, and Et₃N in THF. Purification involves extraction with EtOAc and washing with brine/NaHCO₃ .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene proton splitting, bromophenyl integration) .
  • IR : Sulfonamide S=O stretches (~1350-1150 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., ethyl group orientation) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula .

Q. How can researchers ensure batch-to-batch consistency in synthesis?

  • Methodological Answer : Monitor reaction progress via TLC (Rf values) and standardize purification (e.g., column chromatography with silica gel, hexane/EtOAc gradients). Quantify yields and cross-validate with microanalysis (C, H, N, S content) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on thiophene or bromophenyl groups) affect bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing Br with Cl, modifying ethyl chain length). Test in biological assays (e.g., enzyme inhibition, cytotoxicity). For example, replacing the 4-bromophenyl group with a 4-fluorophenyl moiety may alter binding affinity to neurological targets like IRE1 .

Q. What strategies resolve contradictions in NMR data between synthetic batches?

  • Methodological Answer : Discrepancies in splitting patterns may arise from conformational flexibility. Use variable-temperature NMR to assess dynamic behavior or employ NOESY to identify spatial proximities. If unresolved, confirm via X-ray crystallography .

Q. How can computational methods guide the optimization of synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict reaction feasibility. Molecular docking screens substituent effects on target binding (e.g., sulfonamide interactions with kinase active sites) .

Q. What mechanistic insights explain low yields in cross-coupling steps?

  • Methodological Answer : Trace Pd impurities or incomplete dehalogenation may limit efficiency. Use Pd scavengers (e.g., thiourea) post-reaction. Optimize catalyst loading (e.g., 5 mol% Pd) and solvent polarity (e.g., DMF vs. THF) to enhance reactivity .

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